molecular formula C20H30O3 B13897127 12(R)-Hepe

12(R)-Hepe

Cat. No.: B13897127
M. Wt: 318.4 g/mol
InChI Key: MCRJLMXYVFDXLS-WFUNAIJMSA-N
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Description

12®-Hydroxy-eicosapentaenoic acid (12®-Hepe) is a bioactive lipid derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. It is part of the specialized pro-resolving mediators (SPMs) family, which play crucial roles in resolving inflammation and promoting tissue repair. 12®-Hepe has been studied for its potential therapeutic effects in various inflammatory and metabolic diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12®-Hepe typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, particularly 12-lipoxygenase, catalyze the addition of molecular oxygen to EPA, resulting in the formation of 12®-Hepe. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic natural enzymatic processes.

Industrial Production Methods: Industrial production of 12®-Hepe can be achieved through biotechnological methods using microbial or plant-based systems engineered to express 12-lipoxygenase. These systems can be optimized for large-scale production by controlling factors such as substrate concentration, oxygen availability, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 12®-Hepe undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.

    Reduction: Reduction reactions can convert 12®-Hepe into less active forms.

    Substitution: Functional groups on 12®-Hepe can be substituted with other chemical groups to modify its activity.

Common Reagents and Conditions:

    Oxidation: Catalyzed by enzymes like lipoxygenases or chemical oxidants under mild conditions.

    Reduction: Typically involves reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Requires specific reagents depending on the desired substitution, often carried out under controlled temperature and pH.

Major Products:

    Oxidation Products: More complex lipid mediators with distinct biological activities.

    Reduction Products: Less active or inactive lipid forms.

    Substitution Products: Modified lipids with potentially altered biological functions.

Scientific Research Applications

12®-Hepe has a wide range of scientific research applications, including:

    Chemistry: Studying the synthesis and reactivity of bioactive lipids.

    Biology: Investigating the role of lipid mediators in cellular signaling and inflammation.

    Medicine: Exploring therapeutic potential in treating inflammatory diseases, metabolic disorders, and cardiovascular conditions.

    Industry: Developing supplements and pharmaceuticals targeting inflammation and metabolic health.

Mechanism of Action

12®-Hepe exerts its effects through several molecular targets and pathways:

    Receptor Binding: It binds to specific G-protein coupled receptors (GPCRs) on cell surfaces, initiating signaling cascades.

    Anti-inflammatory Pathways: It activates pathways that promote the resolution of inflammation, such as the inhibition of pro-inflammatory cytokine production and the enhancement of phagocytosis by immune cells.

    Metabolic Regulation: It influences metabolic pathways, potentially improving insulin sensitivity and lipid metabolism.

Comparison with Similar Compounds

    12(S)-Hydroxy-eicosapentaenoic acid (12(S)-Hepe): Another stereoisomer of 12-Hepe with different biological activities.

    15-Hydroxy-eicosapentaenoic acid (15-Hepe): A related lipid mediator with distinct anti-inflammatory properties.

    Resolvin E1: A specialized pro-resolving mediator derived from EPA with potent anti-inflammatory effects.

Uniqueness: 12®-Hepe is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Its role in resolving inflammation and its potential therapeutic applications make it a compound of significant interest in both research and clinical settings.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5E,8E,10E,12R,14E,17E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3+,9-7+,11-8+,13-10+,17-14+/t19-/m1/s1

InChI Key

MCRJLMXYVFDXLS-WFUNAIJMSA-N

Isomeric SMILES

CC/C=C/C/C=C/C[C@H](/C=C/C=C/C/C=C/CCCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O

Origin of Product

United States

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